Tebuthiuron
Overview
Description
Synthesis Analysis
The synthesis of tebuthiuron involves the formation of N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea. This process has been studied for optimizing the yield and purity of the compound. The specific synthesis pathway, however, is not detailed in the provided literature.
Molecular Structure Analysis
Tebuthiuron's molecular structure features a thiadiazole ring, which is crucial for its herbicidal activity. This structure interacts with soil components and biota in complex ways, affecting its mobility, persistence, and bioactivity.
Chemical Reactions and Properties
Tebuthiuron undergoes various chemical reactions in the environment, including sorption to soil particles and photodegradation. The presence of organic matter and clay in soil significantly influences its adsorption and mobility. Its degradation kinetics are affected by environmental conditions such as pH, temperature, and the presence of other chemicals.
Physical Properties Analysis
The physical properties of tebuthiuron, such as solubility in water and its adsorption characteristics to different soil types, dictate its environmental behavior. Its movement through soil layers and potential to reach aquatic environments depend on these properties.
Chemical Properties Analysis
Chemically, tebuthiuron is designed to disrupt plant growth, leading to weed control. It is metabolized in various organisms, leading to different metabolites. Its interaction with environmental components like titanium dioxide indicates its potential for degradation under specific conditions.
- Sorption, movement, and dissipation in soils (Chang & Stritzke, 1977)
- Effects on aquatic productivity (Temple, Murphy, & Cheslak, 1991)
- Persistence and distribution in semiarid soils (Johnsen & Morton, 1989)
- Photocatalysed reaction in aqueous suspensions of titanium dioxide (Muneer, Qamar, Saquib, & Bahnemann, 2005)
- Synthesis and evaluation of different adsorbents for the adsorption from aqueous medium (da Fonseca et al., 2015)
Scientific Research Applications
Control of Digitaria nuda in Sugarcane Crops : In sugarcane crops, Tebuthiuron was used to control Digitaria nuda but showed a lower level of control compared to other herbicides (Dias, Christoffoleti, & Tornisielo, 2005).
Improvement of Herbaceous Plant Species in Rangelands : The application of Tebuthiuron improved herbaceous plant species, increased biomass yields, and reduced bush density in treated rangelands (Shigwedha, Kahumba, & Shikangalah, 2020).
Reduction of Big Sagebrush Density : When applied at 0.6 kg/ha, Tebuthiuron reduced big sagebrush density by 84-92% after 28 months, with significant increases in grass production during the second and third growing seasons (McDaniel & Balliette, 1986).
Weed Control in Sugarcane Systems : In sugarcane straw, Tebuthiuron reached the highest control rates for weeds under different conditions (Negrisoli et al., 2007).
Estrogenic and Anti-Androgenic Effects on Nile Tilapias : Tebuthiuron caused estrogenic and anti-androgenic effects in male Nile tilapias at environmentally relevant concentrations (Devechi de Almeida et al., 2018).
Phytoremediation in Sugarcane Crops : Green manure species like Mucuna pruriens and Pennisetum glaucum can effectively phytoremediate soil with Tebuthiuron, aiding in decontamination of sugarcane crops (Ferreira et al., 2021).
Effects on Rangeland Ecosystems : Tebuthiuron controlled big sagebrush and increased western wheatgrass and downy brome in rangeland ecosystems (Whitson, Ferrell, & Alley, 1988).
Forage and Livestock Production : Tebuthiuron application at 2.2 kg/ha in the spring increased grass and improved the composition of grass stands, but daily steer gains were not increased after two growing seasons (Scifres, Stuth, Kirby, & Angell, 1981).
Ecological Risk Assessment : Tebuthiuron can cause major effects to over 85% of freshwater plant species within the first 12 days post-application, with 10-20% of species still predicted to be affected beyond this period (Dam, Camilleri, Bayliss, & Markich, 2004).
Persistence in Soil : Tebuthiuron persisted in all treated soils, with concentrations ranging from 0.08 to 0.49 g/g (Bovey, Meyer, & Hein, 1982).
Future Directions
A recent study has investigated the effect of Tebuthiuron and temperature increase related to climate change on the photosynthesis of Nitella microcarpa var. wrightii . The study highlights that unrestrained usage of pesticides such as Tebuthiuron could not only jeopardize the physiological performance of N. microcarpa but also negatively influence their carbon fixation and contribution to primary productivity in aquatic ecosystems .
properties
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPDKDSFLXWOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
Record name | TEBUTHIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024316 | |
Record name | Tebuthiuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |
Record name | TEBUTHIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tebuthiuron | |
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Solubility |
Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |
Record name | TEBUTHIURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |
Record name | Tebuthiuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1779 | |
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Record name | TEBUTHIURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis. | |
Record name | TEBUTHIURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tebuthiuron | |
Color/Form |
Colorless solid, Gray to dark brown pellet | |
CAS RN |
34014-18-1 | |
Record name | TEBUTHIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tebuthiuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |
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Record name | Tebuthiuron [ANSI:BSI:ISO] | |
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Record name | Tebuthiuron | |
Source | EPA DSSTox | |
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Record name | Tebuthiuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |
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Record name | TEBUTHIURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |
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Record name | TEBUTHIURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161.5-164 °C | |
Record name | TEBUTHIURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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